REACTION_SMILES
|
[C:20](=[O:21])([O-:22])[O-:23].[CH3:28][C:29]([N:30]([CH3:31])[CH3:32])=[O:33].[Cu:26][I:27].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([I:9])[cH:7][cH:8]1)([F:10])[F:11].[K+:24].[K+:25].[NH2:12][CH:13]([CH:14]([CH3:15])[CH3:16])[C:17](=[O:18])[OH:19]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:12][CH:13]([CH:14]([CH3:15])[CH3:16])[C:17](=[O:18])[OH:19])[cH:7][cH:8]1)([F:10])[F:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)c1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(N)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(Nc1ccc(C(F)(F)F)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:20](=[O:21])([O-:22])[O-:23].[CH3:28][C:29]([N:30]([CH3:31])[CH3:32])=[O:33].[Cu:26][I:27].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([I:9])[cH:7][cH:8]1)([F:10])[F:11].[K+:24].[K+:25].[NH2:12][CH:13]([CH:14]([CH3:15])[CH3:16])[C:17](=[O:18])[OH:19]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:12][CH:13]([CH:14]([CH3:15])[CH3:16])[C:17](=[O:18])[OH:19])[cH:7][cH:8]1)([F:10])[F:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)c1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(N)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(Nc1ccc(C(F)(F)F)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:20](=[O:21])([O-:22])[O-:23].[CH3:28][C:29]([N:30]([CH3:31])[CH3:32])=[O:33].[Cu:26][I:27].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([I:9])[cH:7][cH:8]1)([F:10])[F:11].[K+:24].[K+:25].[NH2:12][CH:13]([CH:14]([CH3:15])[CH3:16])[C:17](=[O:18])[OH:19]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:12][CH:13]([CH:14]([CH3:15])[CH3:16])[C:17](=[O:18])[OH:19])[cH:7][cH:8]1)([F:10])[F:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)c1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(N)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(Nc1ccc(C(F)(F)F)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |